

# discovery and characterization of 2-Phenyl-1-benzofuran-7-amine

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## Compound of Interest

Compound Name: 2-Phenyl-1-benzofuran-7-amine

Cat. No.: B1354446

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## An In-depth Technical Guide to 2-Phenyl-1-benzofuran-7-amine

Disclaimer: Publicly available scientific data specifically detailing the synthesis, characterization, and biological activity of **2-Phenyl-1-benzofuran-7-amine** (CAS 77083-99-9) is limited. This guide provides a comprehensive overview based on established principles of organic chemistry and the reported properties of structurally related 2-phenylbenzofuran and aminobenzofuran derivatives. The experimental protocols and data presented herein are illustrative and should be adapted and validated for the specific target compound.

## Introduction

**2-Phenyl-1-benzofuran-7-amine** is a heterocyclic organic compound belonging to the 2-phenylbenzofuran class of molecules. The benzofuran scaffold is a prominent feature in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities.[1] Derivatives of 2-phenylbenzofuran have garnered significant interest from researchers in medicinal chemistry due to their potential as therapeutic agents.[2] The introduction of an amine group at the 7-position of the benzofuran core can significantly influence the molecule's physicochemical properties and biological interactions. This guide aims to provide a technical framework for the discovery and characterization of **2-Phenyl-1-benzofuran-7-amine** for researchers, scientists, and drug development professionals.

## Physicochemical Properties

While specific experimental data for **2-Phenyl-1-benzofuran-7-amine** is not widely reported, its basic properties can be predicted.

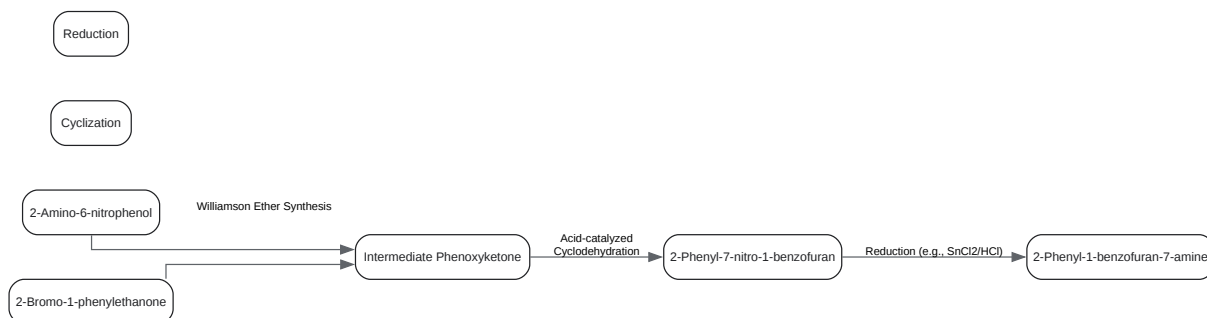
Property	Value	Source
CAS Number	77083-99-9	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>14</sub> H <sub>11</sub> NO	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	209.25 g/mol	<a href="#">[3]</a>
IUPAC Name	2-phenyl-1-benzofuran-7-amine	<a href="#">[5]</a>

## Synthesis of 2-Phenyl-1-benzofuran-7-amine

Several synthetic strategies for the 2-arylbenzofuran scaffold can be adapted for the synthesis of **2-Phenyl-1-benzofuran-7-amine**. A plausible retro-synthetic approach is outlined below. The synthesis would likely commence from a suitably substituted phenol.

### Proposed Synthetic Pathway

A potential synthetic route could involve the formation of the benzofuran ring followed by the introduction or modification of the amino group. One common method for constructing the 2-phenylbenzofuran core is through the acid-catalyzed cyclization of a phenoxyketone intermediate.



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A proposed synthetic pathway for **2-Phenyl-1-benzofuran-7-amine**.

## Experimental Protocols

### Step 1: Williamson Ether Synthesis to form the Phenoxyketone Intermediate

- To a solution of 2-Amino-6-nitrophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate.
- Add 2-bromo-1-phenylethanone dropwise to the reaction mixture at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the intermediate phenoxyketone.

### Step 2: Acid-catalyzed Cyclodehydration

- Dissolve the intermediate phenoxyketone in a suitable dehydrating agent, such as polyphosphoric acid or Eaton's reagent.
- Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
- After the reaction is complete, pour the mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solvent and purify the crude 2-Phenyl-7-nitro-1-benzofuran by column chromatography.

### Step 3: Reduction of the Nitro Group

- Dissolve the 2-Phenyl-7-nitro-1-benzofuran in a suitable solvent such as ethanol or ethyl acetate.
- Add a reducing agent, for example, tin(II) chloride ( $\text{SnCl}_2$ ) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a palladium catalyst.
- Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
- Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the final product, **2-Phenyl-1-benzofuran-7-amine**, by column chromatography or recrystallization.

## Characterization

A comprehensive characterization of the synthesized **2-Phenyl-1-benzofuran-7-amine** is crucial to confirm its identity and purity. The following techniques are recommended:

Technique	Expected Observations
$^1\text{H}$ NMR	Aromatic protons on the benzofuran and phenyl rings, and a signal for the amine protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.
$^{13}\text{C}$ NMR	Signals corresponding to all carbon atoms in the molecule, including the quaternary carbons of the benzofuran core.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound ( $\text{C}_{14}\text{H}_{11}\text{NO}$ , $m/z = 209.08$ ).
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching of the amine group, C-O-C stretching of the furan ring, and C=C stretching of the aromatic rings.
High-Performance Liquid Chromatography (HPLC)	To determine the purity of the final compound.
Melting Point	A sharp melting point range indicates a pure crystalline solid.

For comparison, the characterization data of a related compound, 5-Methyl-N-(4-nitrophenyl)-3-phenylbenzofuran-2-amine, showed characteristic NMR signals that helped elucidate its structure.[\[6\]](#)

## Potential Biological Activities and Signaling Pathways

While no specific biological data exists for **2-Phenyl-1-benzofuran-7-amine**, the broader class of 2-phenylbenzofuran and aminobenzofuran derivatives has been reported to exhibit a range of pharmacological activities.[\[1\]](#)

## Potential Therapeutic Areas:

- Anticancer: Many benzofuran derivatives have shown potent anti-tumor activities.[7][8] The mechanism of action could involve the inhibition of key signaling pathways in cancer cell proliferation and survival.
- Antimicrobial: Benzofuran derivatives have been investigated for their antibacterial and antifungal properties.[9]
- Antioxidant: The 2-phenylbenzofuran scaffold is present in natural products with known antioxidant properties.[10]
- Neuroprotective: Some derivatives have been evaluated as potential agents for neurodegenerative diseases like Alzheimer's by inhibiting enzymes such as cholinesterases. [11]

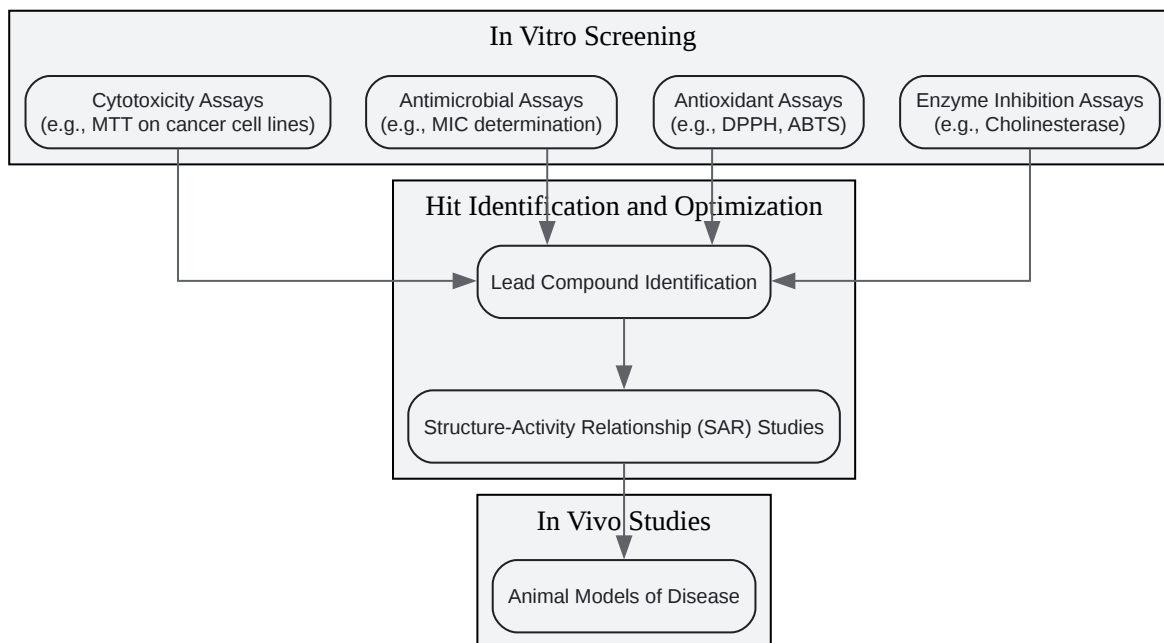


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Potential biological activities of **2-Phenyl-1-benzofuran-7-amine** based on related compounds.

## Experimental Workflow for Biological Evaluation

A general workflow for the initial biological screening of **2-Phenyl-1-benzofuran-7-amine** is proposed below.



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A general workflow for the biological evaluation of **2-Phenyl-1-benzofuran-7-amine**.

## Conclusion

**2-Phenyl-1-benzofuran-7-amine** represents an interesting, yet underexplored, chemical entity. Based on the rich pharmacology of the 2-phenylbenzofuran scaffold, this compound holds potential for further investigation in various therapeutic areas. The synthetic and characterization methodologies outlined in this guide provide a solid foundation for researchers to synthesize and evaluate this molecule. Future studies should focus on the definitive synthesis, comprehensive characterization, and systematic biological screening of **2-Phenyl-1-benzofuran-7-amine** to unlock its full therapeutic potential.

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